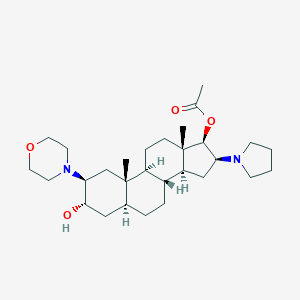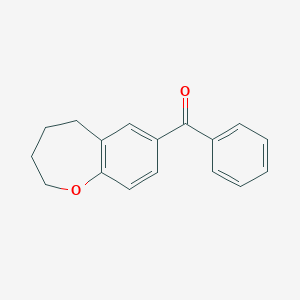
Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone, also known as GSK-3 inhibitor VIII, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to inhibit the activity of glycogen synthase kinase-3 (GSK-3), which is a key regulator of a wide range of cellular processes.
Mécanisme D'action
Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone inhibits the activity of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone, which is a key regulator of a wide range of cellular processes. Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone is involved in the regulation of glycogen metabolism, gene expression, cell cycle progression, and apoptosis. By inhibiting the activity of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone, Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone can modulate these cellular processes.
Effets Biochimiques Et Physiologiques
Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the accumulation of beta-amyloid, which is a key pathological feature of Alzheimer's disease. In addition, it has been shown to have anti-inflammatory and neuroprotective properties. It has also been shown to inhibit the growth of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone in lab experiments is its specificity for Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone. This allows researchers to selectively study the effects of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone inhibition on cellular processes. However, one limitation of using Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone is its potential toxicity. Careful dose-response studies are required to ensure that the compound is used at non-toxic concentrations.
Orientations Futures
There are several potential future directions for the use of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone. One area of research is the development of more potent and selective Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone inhibitors. Another area of research is the study of the effects of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone inhibition on various cellular processes, including gene expression, cell cycle progression, and apoptosis. In addition, there is potential for the use of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone in the treatment of various neurological disorders, such as Alzheimer's disease and bipolar disorder. Finally, there is potential for the use of Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone in the development of new cancer therapies.
Méthodes De Synthèse
Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone can be synthesized using a variety of methods. One common approach involves the reaction of 7-bromo-2,3,4,5-tetrahydro-1-benzoxepin with phenylmagnesium bromide, followed by oxidation with potassium permanganate. Another method involves the reaction of 7-hydroxy-2,3,4,5-tetrahydro-1-benzoxepin with phenylacetyl chloride, followed by deprotection with hydrochloric acid.
Applications De Recherche Scientifique
Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone has been shown to have a wide range of potential therapeutic applications. It has been studied for its potential use in the treatment of Alzheimer's disease, bipolar disorder, and various forms of cancer. In addition, it has been shown to have anti-inflammatory and neuroprotective properties.
Propriétés
Numéro CAS |
147394-48-7 |
|---|---|
Nom du produit |
Phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone |
Formule moléculaire |
C17H16O2 |
Poids moléculaire |
252.31 g/mol |
Nom IUPAC |
phenyl(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)methanone |
InChI |
InChI=1S/C17H16O2/c18-17(13-6-2-1-3-7-13)15-9-10-16-14(12-15)8-4-5-11-19-16/h1-3,6-7,9-10,12H,4-5,8,11H2 |
Clé InChI |
GNGOMLKPCPHGBD-UHFFFAOYSA-N |
SMILES |
C1CCOC2=C(C1)C=C(C=C2)C(=O)C3=CC=CC=C3 |
SMILES canonique |
C1CCOC2=C(C1)C=C(C=C2)C(=O)C3=CC=CC=C3 |
Autres numéros CAS |
147394-48-7 |
Synonymes |
2-oxabicyclo[5.4.0]undeca-8,10,12-trien-9-yl-phenyl-methanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



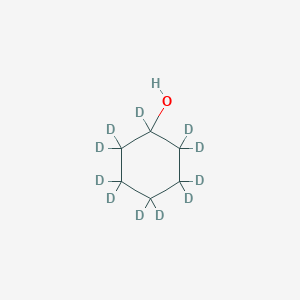
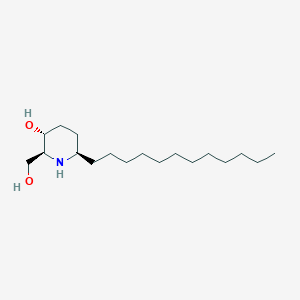
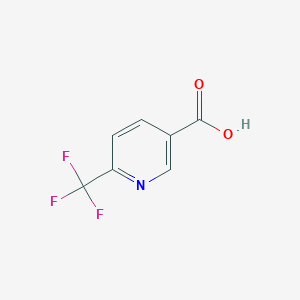
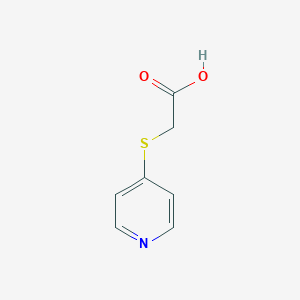
![[1,2,4]Triazolo[1,5-c]pyrimidine-5,7-diamine](/img/structure/B119995.png)

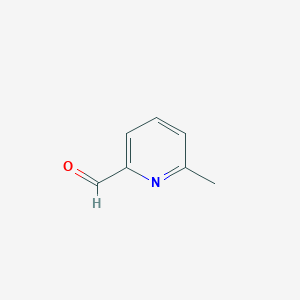
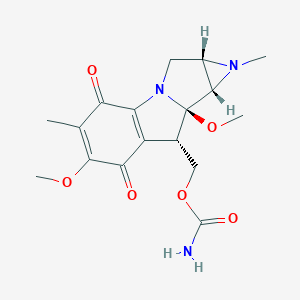
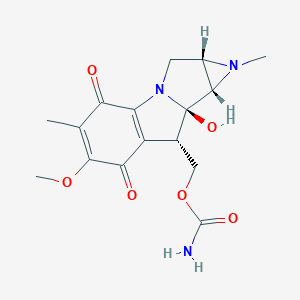
![7-Oxo-7h-Benzimidazo[2,1-A]benz[de]isoquinoline-3-Carboxylic Acid](/img/structure/B120004.png)
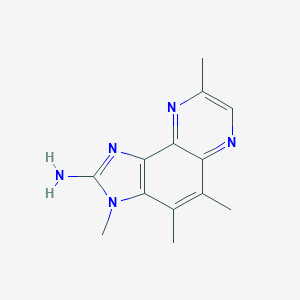
![(2R,3R,4S,5R)-2-[2-(15N)Azanyl-6-(methoxyamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B120007.png)

